molecular formula C12H16O2S B11881028 1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid

1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid

Cat. No.: B11881028
M. Wt: 224.32 g/mol
InChI Key: XTLPVBSKKZANIA-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with thiophene derivatives. One common method includes the use of cyclopentanecarboxylic acid chloride, which is prepared from cyclopentanecarboxylic acid and thionyl chloride. This intermediate is then reacted with thiophene in the presence of a catalyst such as tin(IV) chloride (SnCl4) in methylene chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclopentanol or cyclopentanal derivatives.

    Substitution: Brominated or sulfonated thiophene derivatives.

Scientific Research Applications

1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid
  • 1-(Thiophen-2-yl)cyclopropanecarboxylic acid

Uniqueness

1-(2-(Thiophen-2-yl)ethyl)cyclopentanecarboxylic acid is unique due to the presence of both a cyclopentane ring and a thiophene ring, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(2-thiophen-2-ylethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H16O2S/c13-11(14)12(6-1-2-7-12)8-5-10-4-3-9-15-10/h3-4,9H,1-2,5-8H2,(H,13,14)

InChI Key

XTLPVBSKKZANIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCC2=CC=CS2)C(=O)O

Origin of Product

United States

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